molecular formula C6H7BrOS B8305462 (5-Bromo-4-methylthiophen-2-yl)methanol

(5-Bromo-4-methylthiophen-2-yl)methanol

Cat. No. B8305462
M. Wt: 207.09 g/mol
InChI Key: JKASLWMMLFLTRA-UHFFFAOYSA-N
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Patent
US09403798B2

Procedure details

To a tetrahydrofuran solution (1.0 mL) of (5-bromo-4-methylthiophen-2-yl)methanol (33.7 mg, 0.163 mmol) synthesized in Reference Synthesis Example 100, carbon tetrabromide (59.4 mg, 0.179 mmol) and triphenylphosphine (47.0 mg, 0.179 mmol) were added and the resultant solution was stirred at room temperature for 20 hours. After completion of the reaction, the reaction solution was filtered and the obtained filtrate was concentrated under reduced pressure to obtain the title compound as a crude product.
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
33.7 mg
Type
reactant
Reaction Step Two
Quantity
59.4 mg
Type
reactant
Reaction Step Two
Quantity
47 mg
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[S:6][C:5]([CH2:7]O)=[CH:4][C:3]=1[CH3:9].C(Br)(Br)(Br)[Br:11].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>O1CCCC1>[Br:1][C:2]1[S:6][C:5]([CH2:7][Br:11])=[CH:4][C:3]=1[CH3:9]

Inputs

Step One
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
33.7 mg
Type
reactant
Smiles
BrC1=C(C=C(S1)CO)C
Name
Quantity
59.4 mg
Type
reactant
Smiles
C(Br)(Br)(Br)Br
Name
Quantity
47 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
1 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
FILTRATION
Type
FILTRATION
Details
the reaction solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the obtained filtrate was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC=1SC(=CC1C)CBr
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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